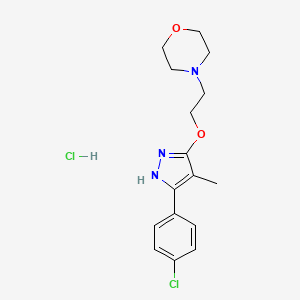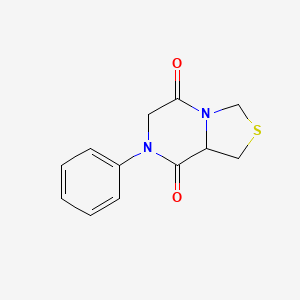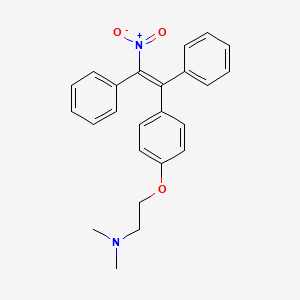
1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)- is a complex organic compound characterized by its unique structure, which includes a nitroethylene group, a dimethylaminoethoxy group, and multiple phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)- typically involves a multi-step process. One common method is the Claisen-Schmidt reaction, which involves the condensation of 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde with various acetophenone derivatives . This reaction is followed by cyclocondensation with hydrazine hydrate in formic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Claisen-Schmidt reaction and subsequent cyclocondensation steps to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antifungal agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)- is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and applications. For example, its antifungal activity may involve disruption of fungal cell membranes or inhibition of key enzymes .
相似化合物的比较
Similar Compounds
Vanillin-Chalcones: These compounds share a similar structural motif and have been studied for their antifungal properties.
Phenyl-Substituted Nitroethylenes: These compounds have similar chemical reactivity and applications in organic synthesis.
Uniqueness
1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
20079-10-1 |
|---|---|
分子式 |
C24H24N2O3 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-[4-[(E)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C24H24N2O3/c1-25(2)17-18-29-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(26(27)28)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23+ |
InChI 键 |
GMQJDKBAJYWHNK-WCWDXBQESA-N |
手性 SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=CC=C3 |
规范 SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


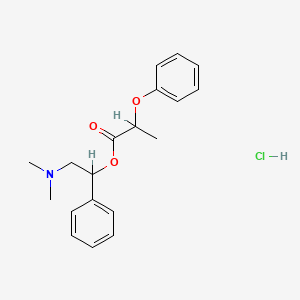
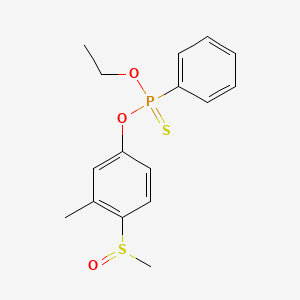
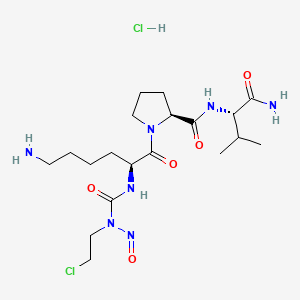
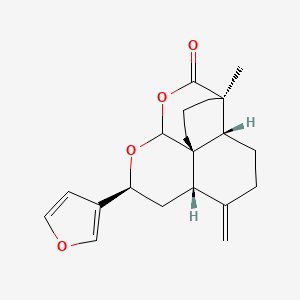

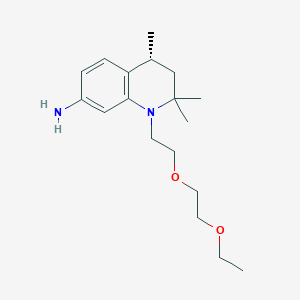


![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)

